N-Propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Description
Properties
CAS No. |
90032-87-4 |
|---|---|
Molecular Formula |
C8H11N5 |
Molecular Weight |
177.21 g/mol |
IUPAC Name |
N-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C8H11N5/c1-2-4-9-7-3-5-10-8-11-6-12-13(7)8/h3,5-6,9H,2,4H2,1H3 |
InChI Key |
IAUYYEZJRLLCBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC=NC2=NC=NN12 |
Origin of Product |
United States |
Preparation Methods
Optimization of Propylamine Substitution
Systematic studies from PMC5513444 and JStage reveal that steric and electronic factors govern substitution outcomes. For instance, linear alkylamines (e.g., propylamine) exhibit higher yields (>70%) compared to branched analogs due to reduced steric hindrance. The following table summarizes yields for analogous amine substitutions:
Note: Propylamine conditions inferred from analogous primary amine reactions in PMC5513444 and US11186582B2.
Mechanistic Insights and Byproduct Formation
The substitution mechanism proceeds via a two-step aromatic nucleophilic substitution (SNAr). First, deprotonation of propylamine by a base (e.g., triethylamine) generates a stronger nucleophile, which attacks the electron-deficient C7 position of the chlorinated intermediate. The subsequent elimination of HCl completes the reaction, necessitating scavengers like molecular sieves or excess amine to drive the equilibrium.
Common byproducts include:
- Unreacted 7-chloro intermediate : Mitigated via excess propylamine (2–3 equivalents).
- Di-substituted products : Rare due to the mono-reactive nature of the C7 position.
- Hydrolysis products : Minimized by anhydrous conditions and inert atmospheres.
Purification and Characterization
Post-reaction purification typically involves solvent extraction (ethyl acetate/water) followed by recrystallization from ethanol or hexane. Chromatography on silica gel (eluent: 5% methanol in dichloromethane) resolves residual impurities.
Structural confirmation relies on spectroscopic techniques:
Chemical Reactions Analysis
N-PROPYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-AMINE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions
Biological Activity
N-Propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and research findings.
- Molecular Formula : C16H19N
- Molecular Weight : 239.34 g/mol
- CAS Number : 891035-96-4
The primary mechanism by which this compound exerts its biological effects is through the inhibition of tubulin polymerization. This action disrupts the normal functioning of microtubules, which are essential for cell division and intracellular transport.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound and its derivatives. Notable findings include:
- Inhibition of Cancer Cell Proliferation : The compound has shown promising antiproliferative activity against various cancer cell lines. For instance, derivatives with similar structures demonstrated IC50 values ranging from 0.45 µM to 3 µM against HeLa and A549 cancer cells .
- Mechanistic Insights : Compounds structurally related to this compound were observed to block the cell cycle at the G2/M phase and induce apoptosis through intrinsic pathways .
Comparative Activity Table
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 0.45 | Tubulin polymerization inhibition |
| Similar Derivative | A549 | 0.53 | Tubulin polymerization inhibition |
| CA-4 (Control) | HeLa | 0.10 | Tubulin polymerization inhibition |
Study 1: Antiproliferative Activity
In a study assessing various triazolopyrimidine derivatives for their anticancer properties, this compound was part of a series that exhibited significant activity against multiple cancer cell lines. The most potent derivative showed an IC50 value of 0.45 µM against HeLa cells and was noted for its ability to inhibit tubulin assembly effectively .
Study 2: In Vivo Efficacy
In vivo experiments using zebrafish models indicated that compounds related to this compound not only inhibited tumor growth but also demonstrated favorable pharmacokinetic profiles. These findings suggest potential for further development in clinical settings .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity at Position 7
The 7-amine position is a critical determinant of bioactivity and physicochemical properties. Key substituent classes include:
- Alkyl Groups :
- N-(2-Ethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (MW: 253.3, Predicted logP: ~2.96) features a lipophilic ethylphenyl group, enhancing membrane permeability .
- N-Cyclobutyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (Compound 35) demonstrates moderate anti-tubercular activity, with cyclobutyl contributing to steric bulk .
- Aryl/Heteroaryl Groups :
- N-(4-Chlorophenethyl)-6-nitro-2-(prop-2-yn-1-ylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (10f, MW: 388.8) exhibits anti-inflammatory activity, attributed to electron-withdrawing nitro and chlorophenethyl groups .
- N-(4-Methoxyphenethyl)-5-phenyl derivatives (e.g., 38) show improved solubility due to methoxy’s polar nature .
- Pyridinyl-substituted analogs (e.g., 60) display anti-tubercular efficacy, highlighting heteroaryl compatibility .
Physicochemical and Structural Insights
- Molecular Weight and Solubility : Alkyl-substituted triazolopyrimidines (e.g., MW ~250–300) typically exhibit better solubility than aryl analogs (MW >350) due to reduced aromatic stacking .
- Acidity (pKa) : Amine substituents at position 7 have pKa values ~2.5–3.0, influencing ionization and bioavailability under physiological conditions .
- Crystallinity : Aryl derivatives (e.g., 10f, mp 175–176°C) often have higher melting points than alkyl analogs, affecting formulation strategies .
Q & A
Basic: What synthetic strategies are effective for preparing N-Propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves nucleophilic substitution at the 7-position of a triazolopyrimidine core. Key steps include:
- Core Formation : Cyclization of precursors like 5,7-dichloro-triazolo[1,5-a]pyrimidine under reflux with polar aprotic solvents (e.g., DMF or NMP) .
- Amine Substitution : Reacting the core with n-propylamine under inert atmosphere (N₂ or Ar) at 80–100°C for 2–4 hours .
- Optimization :
Basic: Which analytical techniques are critical for structural validation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for C₉H₁₂N₅: 202.1089) .
- HPLC : Purity >95% using C18 columns (mobile phase: MeCN/H₂O + 0.1% TFA) .
Advanced: How do structural modifications at the 5-position influence biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Electron-Withdrawing Groups (EWGs) :
- Substituent Positioning :
- Experimental Design :
Advanced: What in vitro/in vivo models are suitable for evaluating anticancer potential?
Methodological Answer:
- In Vitro Models :
- In Vivo Models :
Advanced: How can molecular docking resolve target-binding ambiguities?
Methodological Answer:
- Software Tools : Use AutoDock Vina or Schrödinger Glide with crystal structures (e.g., PDB: 4RXG for DHODH) .
- Protocol :
- Case Study : Docking revealed propylamine’s H-bond with Asp168 in DHODH, explaining SAR trends .
Advanced: How to address contradictions in reported bioactivity data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
